molecular formula C11H12N4O B12082465 2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine

2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine

Cat. No.: B12082465
M. Wt: 216.24 g/mol
InChI Key: ROUKVZUUKVMSLG-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine is a heterocyclic compound that belongs to the pyrazine family This compound is characterized by the presence of a hydrazinyl group at the second position and a methoxyphenyl group at the third position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine typically involves the reaction of 3-(3-methoxyphenyl)pyrazine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The carboxylic acid group is converted to a hydrazinyl group through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azopyrazine derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products Formed

    Oxidation: Azopyrazine derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-3-(4-methoxyphenyl)pyrazine
  • 2-Hydrazinyl-3-(2-methoxyphenyl)pyrazine
  • 2-Hydrazinyl-3-(3-ethoxyphenyl)pyrazine

Uniqueness

2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

[3-(3-methoxyphenyl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C11H12N4O/c1-16-9-4-2-3-8(7-9)10-11(15-12)14-6-5-13-10/h2-7H,12H2,1H3,(H,14,15)

InChI Key

ROUKVZUUKVMSLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=CN=C2NN

Origin of Product

United States

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